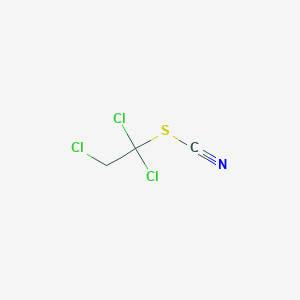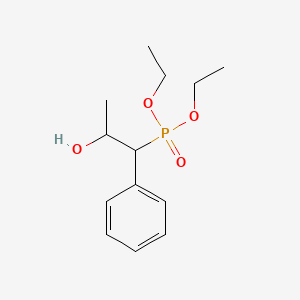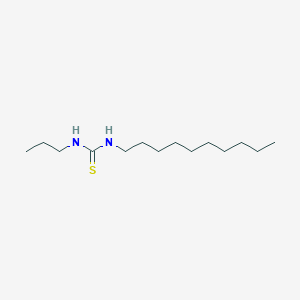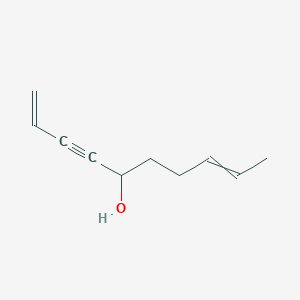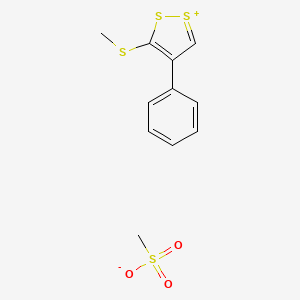
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate typically involves the reaction of 4-phenyl-3H-1,2-dithiol-3-one with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the sulfanium ion. The methanesulfonate group is introduced through a subsequent reaction with methanesulfonyl chloride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The sulfanium ion can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s reactivity with biological molecules makes it a useful tool in biochemical studies.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s sulfur-containing core can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Phenyl-3H-1,2-dithiol-3-ylidene)-2-propanethione
- (2Z)-1-Phenyl-2-(4-phenyl-3H-1,2-dithiol-3-ylidene)ethanone
Uniqueness
(Z)-Methyl(4-phenyl-3H-1,2-dithiol-3-ylidene)sulfanium methanesulfonate is unique due to its specific combination of a dithiolylidene core with a sulfanium ion and methanesulfonate group
Properties
CAS No. |
62409-15-8 |
|---|---|
Molecular Formula |
C11H12O3S4 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
methanesulfonate;3-methylsulfanyl-4-phenyldithiol-1-ium |
InChI |
InChI=1S/C10H9S3.CH4O3S/c1-11-10-9(7-12-13-10)8-5-3-2-4-6-8;1-5(2,3)4/h2-7H,1H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
WJWCDOSLBLODFA-UHFFFAOYSA-M |
Canonical SMILES |
CSC1=C(C=[S+]S1)C2=CC=CC=C2.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


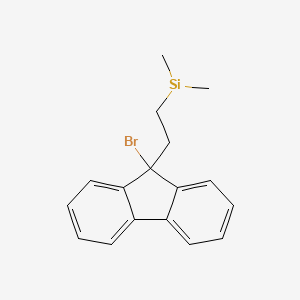
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
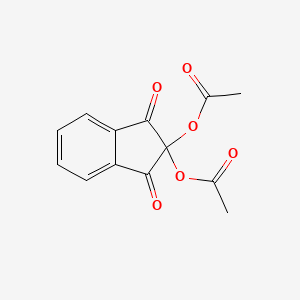
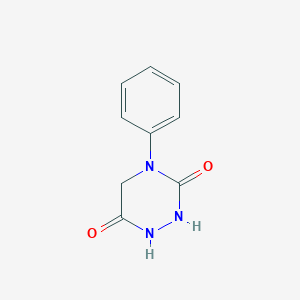
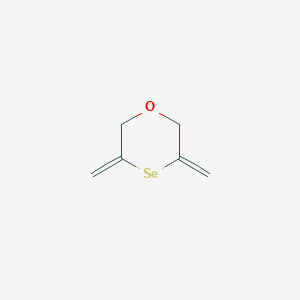
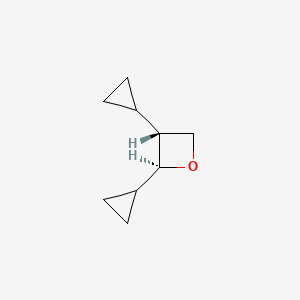
methanone](/img/structure/B14516511.png)
